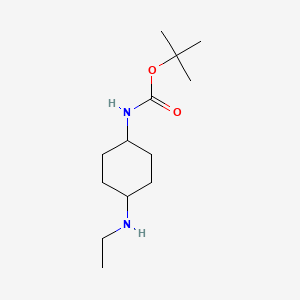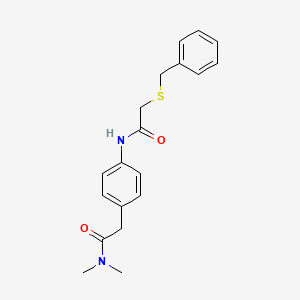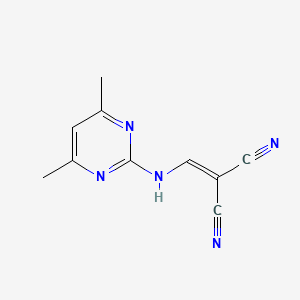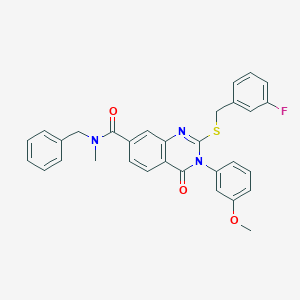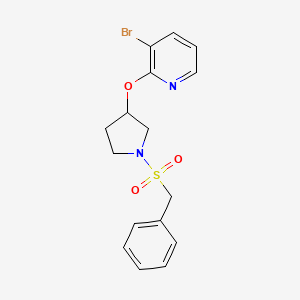
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone” is a compound with a molecular weight of 351.41 . It has a solid physical form and is stored at room temperature in an inert atmosphere . The compound’s IUPAC name is "4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.41 . It is a solid at room temperature and is stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent Development
A study by Severina et al. (2021) highlighted the development of a novel anticonvulsant drug candidate named "Epimidin," which includes the (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrimidin-2-yl)methanone structure. The research focused on developing and validating a High-Performance Liquid Chromatography (HPLC) method for determining related substances in this compound, demonstrating its potential as a promising pharmaceutical ingredient for treating convulsions (Severina et al., 2021).
Pharmacokinetics and Metabolism Studies
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showcasing the role of this compound derivatives in the treatment of type 2 diabetes. This research provides insight into the compound's absorption, distribution, and metabolic pathways in rats, dogs, and humans, emphasizing its therapeutic potential (Sharma et al., 2012).
Imaging Agent for Parkinson’s Disease
Wang et al. (2017) synthesized a novel Positron Emission Tomography (PET) imaging agent for the visualization of LRRK2 enzyme activity in Parkinson's disease, highlighting the versatility of this compound derivatives in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Novel Tubulin Polymerization Inhibitors
Prinz et al. (2017) explored a series of derivatives as potent inhibitors of tubulin polymerization, identifying compounds with significant antiproliferative properties against cancer cell lines. This study underscores the potential of this compound derivatives as scaffolds for developing novel anticancer agents (Prinz et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of action of the neurotransmitter . This leads to an increase in acetylcholine concentrations at nerve endings, enhancing cholinergic function .
Biochemical Pathways
By analogy with similar compounds, it can be inferred that this compound may affect the cholinergic system by inhibiting ache . This would result in an increase in acetylcholine, affecting various downstream effects such as muscle contraction, heart rate, and other functions regulated by this neurotransmitter .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
If it acts similarly to related compounds, it may increase acetylcholine levels by inhibiting ache . This could potentially enhance cholinergic function, affecting various physiological processes such as muscle contraction and heart rate .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could affect its stability
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-5-3-13(4-6-14)19-9-11-20(12-10-19)16(21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJHEOLAHGYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
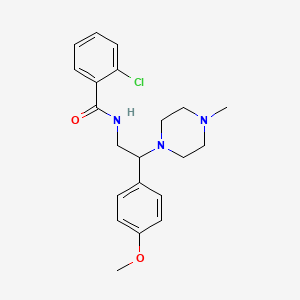
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
